An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals
An In-depth Technical Guide to 3-Chloro-5-(chloromethyl)pyridine: Synthesis, Properties, and Applications in Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-5-(chloromethyl)pyridine is a key heterocyclic building block, primarily utilized as a crucial intermediate in the synthesis of neonicotinoid insecticides. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed representative synthesis protocol, and an examination of its role in the development of agrochemicals. The mode of action of neonicotinoids, the end-products of syntheses involving 3-Chloro-5-(chloromethyl)pyridine, is also elucidated through a detailed signaling pathway diagram. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, drug discovery, and the development of novel crop protection agents.
Chemical and Physical Properties
| Property | Value (Computed) | Reference |
| Molecular Formula | C₆H₅Cl₂N | [PubChem][1] |
| Molecular Weight | 162.01 g/mol | [PubChem][1] |
| CAS Number | 847737-51-3 | [PubChem][1] |
| IUPAC Name | 3-chloro-5-(chloromethyl)pyridine | [PubChem][1] |
| Canonical SMILES | C1=C(C=NC=C1Cl)CCl | [PubChem][1] |
| InChI | InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2 | [PubChem][1] |
| InChIKey | DEFJPBMQJUFFBE-UHFFFAOYSA-N | [PubChem][1] |
| XLogP3 | 1.9 | [PubChem][1] |
| Hydrogen Bond Donors | 0 | [PubChem][1] |
| Hydrogen Bond Acceptors | 1 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
Table 1: Physicochemical Properties of 3-Chloro-5-(chloromethyl)pyridine.
| Related Compound | Property | Value | Reference |
| 2-Chloro-5-(chloromethyl)pyridine | Melting Point | 37-42 °C (lit.) | [Sigma-Aldrich][2] |
| 3-(Chloromethyl)pyridine hydrochloride | Melting Point | 137-143 °C (lit.) | [ChemicalBook][3] |
Table 2: Experimental Physical Properties of Related Compounds.
Synthesis of 3-Chloro-5-(chloromethyl)pyridine: A Representative Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-(chloromethyl)pyridine is not extensively documented in peer-reviewed literature, a plausible synthetic route can be devised based on established chlorination reactions of pyridine derivatives. The following protocol is a representative method for the chlorination of a methyl group on a chloropyridine ring, adapted from procedures for analogous compounds.[4]
Reaction Scheme:
Materials:
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3-Chloro-5-methylpyridine
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N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂) as the chlorinating agent
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Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
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Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) as the solvent
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Anhydrous sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer with heating plate
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-5-methylpyridine (1 equivalent) in the chosen solvent (e.g., CCl₄).
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Addition of Reagents: Add the chlorinating agent (e.g., NCS, 1.1 equivalents) and the radical initiator (e.g., AIBN, 0.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (e.g., succinimide if NCS is used).
-
Extraction: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts, followed by a wash with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure 3-Chloro-5-(chloromethyl)pyridine.
Application in the Synthesis of Neonicotinoid Insecticides
3-Chloro-5-(chloromethyl)pyridine is a pivotal intermediate in the synthesis of several commercially important neonicotinoid insecticides.[5] These insecticides are highly effective against a broad spectrum of sucking insects. The chloromethyl group at the 5-position of the pyridine ring provides a reactive site for nucleophilic substitution, allowing for the coupling with the N-nitro- or N-cyano-imine pharmacophore characteristic of neonicotinoids.
Experimental Workflow for Neonicotinoid Synthesis:
References
- 1. 3-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 14640207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloro-5-(chloromethyl)pyridine 97 70258-18-3 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]
